Cas no 2228370-85-0 (methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate)

methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate
- 2228370-85-0
- EN300-1782333
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- インチ: 1S/C8H11N3O4/c1-10-6(3-4-11(13)14)5-7(9-10)8(12)15-2/h5H,3-4H2,1-2H3
- InChIKey: BIAUJWOBMKTYDJ-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=C(CC[N+](=O)[O-])N(C)N=1)=O
計算された属性
- 精确分子量: 213.07495584g/mol
- 同位素质量: 213.07495584g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 253
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.9Ų
- XLogP3: 0.5
methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1782333-5.0g |
methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate |
2228370-85-0 | 5g |
$4764.0 | 2023-06-03 | ||
Enamine | EN300-1782333-10g |
methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate |
2228370-85-0 | 10g |
$7065.0 | 2023-09-20 | ||
Enamine | EN300-1782333-0.25g |
methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate |
2228370-85-0 | 0.25g |
$1513.0 | 2023-09-20 | ||
Enamine | EN300-1782333-0.5g |
methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate |
2228370-85-0 | 0.5g |
$1577.0 | 2023-09-20 | ||
Enamine | EN300-1782333-2.5g |
methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate |
2228370-85-0 | 2.5g |
$3220.0 | 2023-09-20 | ||
Enamine | EN300-1782333-1.0g |
methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate |
2228370-85-0 | 1g |
$1643.0 | 2023-06-03 | ||
Enamine | EN300-1782333-0.05g |
methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate |
2228370-85-0 | 0.05g |
$1381.0 | 2023-09-20 | ||
Enamine | EN300-1782333-0.1g |
methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate |
2228370-85-0 | 0.1g |
$1447.0 | 2023-09-20 | ||
Enamine | EN300-1782333-1g |
methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate |
2228370-85-0 | 1g |
$1643.0 | 2023-09-20 | ||
Enamine | EN300-1782333-10.0g |
methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate |
2228370-85-0 | 10g |
$7065.0 | 2023-06-03 |
methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylateに関する追加情報
Methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate (CAS No. 2228370-85-0): A Comprehensive Overview
Methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate (CAS No. 2228370-85-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique molecular structure, holds promise in various applications, particularly in the synthesis of bioactive molecules and the exploration of novel therapeutic agents. The detailed examination of its chemical properties, synthetic pathways, and potential applications provides a comprehensive understanding of its significance in modern chemistry.
The molecular structure of methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate consists of a pyrazole core substituted with a methyl group at the 1-position, a 2-nitroethyl group at the 5-position, and a carboxylate ester at the 3-position. This arrangement imparts distinct chemical reactivity and functionality, making it a versatile intermediate in organic synthesis. The presence of the nitro group and the ester moiety enhances its utility in further derivatization, enabling the creation of more complex molecules with tailored biological activities.
In recent years, there has been a growing interest in pyrazole derivatives due to their broad spectrum of biological activities. Pyrazole-based compounds have been extensively studied for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The specific substitution pattern in methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate makes it an attractive scaffold for designing novel drugs that can interact with biological targets in unique ways.
One of the most compelling aspects of this compound is its role as a building block in drug discovery. The nitro group can be readily reduced to an amine, allowing for further functionalization through various coupling reactions. This flexibility is particularly valuable in medicinal chemistry, where precise control over molecular structure is essential for optimizing pharmacological properties. Additionally, the ester group can be hydrolyzed to yield a carboxylic acid, providing another avenue for chemical modification.
The synthesis of methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate involves multiple steps, each requiring careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions to form the pyrazole ring followed by selective substitution with the nitroethane and ester groups. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions may be employed to enhance reaction efficiency and selectivity.
Recent advancements in synthetic methodologies have enabled more efficient production of this compound. For instance, flow chemistry techniques have been utilized to streamline multi-step syntheses, reducing reaction times and improving scalability. These innovations are crucial for facilitating large-scale production needed for industrial applications.
The potential applications of methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate extend beyond pharmaceuticals into other areas such as agrochemicals and materials science. Its structural features make it a valuable precursor for developing novel pesticides and specialty chemicals. Furthermore, its reactivity allows for the creation of functional materials with specific properties tailored for industrial use.
In conclusion, methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-3-carboxylate represents a significant advancement in organic chemistry with far-reaching implications for drug discovery and material science. Its unique molecular architecture and versatile reactivity position it as a key intermediate in the synthesis of bioactive molecules. As research continues to uncover new applications for this compound, its importance in modern chemistry is set to grow even further.
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